molecular formula C12H12ClN3 B2995614 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine CAS No. 405931-48-8

6-chloro-N-ethyl-N-phenylpyrimidin-4-amine

Cat. No.: B2995614
CAS No.: 405931-48-8
M. Wt: 233.7
InChI Key: IQKYMOWURQEHGP-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12ClN3 It is a pyrimidine derivative that features a chloro group at the 6th position, an ethyl group at the N-position, and a phenyl group at the N-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with ethyl iodide and phenylamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated purification systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-N-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction Reactions: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

6-chloro-N-ethyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound serves as a probe in the investigation of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrimidine ring play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The ethyl and phenyl groups contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine
  • 6-chloro-N-ethyl-5-nitropyrimidin-4-amine

Uniqueness

6-chloro-N-ethyl-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 6th position and the combination of ethyl and phenyl groups at the N-position make it a versatile compound for various applications. Its unique structure allows for selective interactions with molecular targets, making it valuable in medicinal chemistry and materials science.

Biological Activity

6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₂ClN₃, characterized by a chloro group at the 6th position and ethyl and phenyl groups at the N-position of the pyrimidine ring. Its unique structure allows for selective interactions with various biological targets, enhancing its potential utility in pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chloro group and the pyrimidine ring are crucial for binding to the active sites of target molecules, which modulates their activity. The ethyl and phenyl groups contribute to the compound's binding affinity and specificity, making it a versatile candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various tumor cell lines. For instance, compounds in related studies showed GI(50) values below 1 µM against leukemia and breast cancer cells, indicating strong cytotoxic effects .

Cell Line GI(50) Value (µM) Activity
Leukemia<1High
Breast Cancer<1High
Prostate Cancer<1High

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that similar pyrimidine derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antibiotics like ampicillin, suggesting potential therapeutic applications in treating bacterial infections .

Research Findings and Case Studies

  • Synthesis and Evaluation : The synthesis of this compound typically involves the reaction of 6-chloropyrimidine-4-amine with ethyl iodide and phenylamine under reflux conditions. The resulting compound has been evaluated for its biological activities in various studies, confirming its role as a building block in medicinal chemistry.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the structure impact biological activity. For example, substituents at different positions on the pyrimidine ring have been systematically varied to assess their influence on anticancer potency .
  • In Vivo Studies : Preliminary in vivo assays have shown promising results for compounds derived from this class, indicating potential effectiveness in animal models of cancer. These studies are crucial for validating the therapeutic potential before progressing to clinical trials .

Properties

IUPAC Name

6-chloro-N-ethyl-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-2-16(10-6-4-3-5-7-10)12-8-11(13)14-9-15-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKYMOWURQEHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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